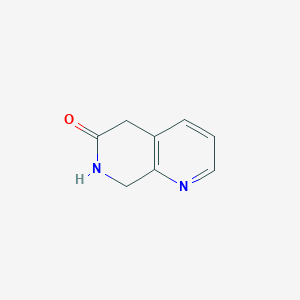

7,8-Dihydro-1,7-naphthyridin-6(5H)-one

Description

BenchChem offers high-quality 7,8-Dihydro-1,7-naphthyridin-6(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,8-Dihydro-1,7-naphthyridin-6(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7,8-dihydro-5H-1,7-naphthyridin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-8-4-6-2-1-3-9-7(6)5-10-8/h1-3H,4-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLHYWKYZKPDRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CNC1=O)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure properties of 7,8-Dihydro-1,7-naphthyridin-6(5H)-one

An in-depth technical analysis of 7,8-Dihydro-1,7-naphthyridin-6(5H)-one requires a multidisciplinary approach, bridging structural chemistry, synthetic methodology, and pharmacological application. This whitepaper provides a comprehensive guide to this privileged bicyclic scaffold, designed for researchers and drug development professionals seeking to leverage its unique physicochemical properties in targeted therapeutics.

Executive Summary & Pharmacophore Significance

The compound 7,8-Dihydro-1,7-naphthyridin-6(5H)-one (CAS: 853648-47-2) is a specialized heteroaromatic building block consisting of a pyridine ring fused to a saturated piperidone (lactam) ring. In modern medicinal chemistry, this scaffold is highly valued for its rigid coplanarity and highly directional hydrogen-bonding interface. By mimicking the adenine ring of ATP, the 1,7-naphthyridine core acts as a potent competitive inhibitor in the ATP-binding pockets of various kinases, making it a foundational fragment in Fragment-Based Drug Discovery (FBDD).

Physicochemical Identity & Structural Data

To rationally design therapeutics around this core, it is critical to understand its baseline quantitative properties. The low molecular weight and favorable polar surface area make it highly permeable and suitable for oral bioavailability optimization.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Structural Implication |

|---|---|---|

| Chemical Name | 7,8-Dihydro-1,7-naphthyridin-6(5H)-one | Indicates a partially saturated lactam ring fused to a pyridine core. |

| CAS Registry Number | 853648-47-2 | Unique identifier for procurement and database indexing. |

| Molecular Formula | C8H8N2O | Low molecular weight fragment (148.16 g/mol ). |

| InChIKey | XYLHYWKYZKPDRD-UHFFFAOYSA-N | Standardized structural hash for cheminformatics. |

| Hydrogen Bond Donors | 1 (Lactam N-H) | Critical for interacting with kinase hinge region backbone carbonyls. |

| Hydrogen Bond Acceptors | 2 (Carbonyl O, Pyridine N1) | Facilitates water-mediated interactions in binding pockets. |

Data supported by.

Synthetic Methodologies: Constructing the Core

The synthesis of the 1,7-naphthyridine core requires precise control over cyclization to prevent unwanted polymerization or alternative ring closures. The following protocol outlines a robust, acid-catalyzed intramolecular cyclization approach.

Experimental Protocol: Acid-Catalyzed Intramolecular Cyclization

Causality & Rationale: Polyphosphoric acid (PPA) is selected as both the solvent and the catalyst because its high viscosity and strong dehydrating properties drive the intramolecular condensation of the amine and ester precursors, thermodynamically favoring the formation of the stable 6-membered lactam over intermolecular side reactions.

-

Precursor Preparation: Dissolve 1.0 equivalent of the appropriately substituted 3-amino-4-arylpyridin-2-one precursor in a flask containing a 10-fold weight excess of Polyphosphoric Acid (PPA).

-

Thermal Activation: Heat the highly viscous mixture to 110–130 °C under an inert nitrogen atmosphere. Why N2? The intermediate 5,6-dihydrobenzo-derivatives are sensitive to premature oxidative degradation at high temperatures.

-

Cyclization Monitoring: Maintain temperature for 10–12 hours. Monitor the reaction via LC-MS. The disappearance of the precursor mass and the emergence of the unoxidized cyclized intermediate mass indicate the completion of the condensation phase.

-

Oxidative Lactamization: Expose the reaction to atmospheric oxygen (or introduce a mild oxidant) to facilitate the aromatization/oxidation of the intermediate into the final 7,8-dihydro-1,7-naphthyridin-6(5H)-one scaffold.

-

Workup & Isolation: Quench the reaction by pouring the hot mixture over crushed ice. Causality: The sudden drop in temperature and dilution of the acid forces the neutral lactam product to precipitate out of the aqueous phase, allowing for simple isolation via vacuum filtration.

Caption: Synthetic workflow for the 1,7-naphthyridine core construction.

Applications in Drug Discovery: Kinase & PARP Inhibition

The 7,8-Dihydro-1,7-naphthyridin-6(5H)-one scaffold is a "privileged structure" in the development of targeted therapies, specifically for its ability to anchor into narrow enzymatic clefts.

p38α MAP Kinase Inhibition: Derivatives of 1,7-naphthyridine have been heavily investigated as potent, selective inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), a critical enzyme in the inflammatory cascade. The N-oxide derivatives of this scaffold demonstrate profound efficacy in reducing LPS-induced TNFα production by anchoring the lactam/pyridine interface directly into the ATP-binding hinge region of p38α, effectively blocking downstream inflammatory signaling .

Caption: p38 MAPK signaling pathway and targeted inhibition by naphthyridines.

PARP1 Inhibition: Beyond kinases, functionalized benzo[de][1,7]naphthyridin-7(8H)-ones have been evaluated as novel Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. The rigid naphthyridine core intercalates efficiently with DNA-bound PARP enzymes, trapping them and inducing synthetic lethality in BRCA-deficient cancer cells .

Analytical Characterization: A Self-Validating Protocol

To ensure the trustworthiness of the synthesized batch, researchers must employ a multi-modal, self-validating analytical workflow. Relying on a single method can lead to false positives (e.g., confusing an uncyclized isomer with the final lactam).

-

Nuclear Magnetic Resonance (1H NMR): Dissolve the sample in DMSO-d6. Rationale: A polar aprotic solvent like DMSO is required to prevent rapid proton exchange, allowing the critical lactam N-H proton to be observed. A successful cyclization is validated by a broad singlet downfield at ~10.5 ppm. The aliphatic protons of the saturated ring (C5 and C8) must appear as distinct multiplets between 3.5–4.5 ppm, confirming the "dihydro" state.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Run an ESI+ method. The sample must yield a primary [M+H]+ peak at m/z 149.1. To self-validate purity, cross-reference the MS data with the UV trace at 254 nm; a single, sharp chromatographic peak confirms the absence of uncyclized precursors, which typically elute at different retention times due to differing polarities.

-

Fourier-Transform Infrared Spectroscopy (FT-IR): The presence of the lactam is definitively confirmed by an Amide I band (C=O stretch) at ~1660 cm⁻¹ and a sharp N-H stretch at ~3200 cm⁻¹. If the C=O stretch shifts above 1700 cm⁻¹, it indicates an uncyclized ester or ketone precursor rather than the target lactam.

References

-

1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

-

Design, synthesis, and biological evaluation of a series of benzo[de][1,7]naphthyridin-7(8H)-ones bearing a functionalized longer chain appendage as novel PARP1 inhibitors. PubMed (National Institutes of Health). Available at:[Link]

Technical Guide: Synthesis of 1,7-Naphthyridine Lactams

Focus: 1,7-Naphthyridin-8(7H)-one Scaffolds in Medicinal Chemistry

Executive Summary

The 1,7-naphthyridine lactam, specifically the 1,7-naphthyridin-8(7H)-one isomer, represents a privileged scaffold in modern drug discovery. Structurally isomeric to quinolinones and isoquinolinones, this bicyclic system offers unique hydrogen-bonding vectors and solubility profiles that make it an ideal bioisostere for kinase inhibitors (notably p38 MAP kinase) and phosphodiesterase (PDE) inhibitors.

This technical guide moves beyond basic textbook definitions to analyze the causality behind synthetic choices. We explore two dominant methodologies: the classical condensation route (for scale and reliability) and the modern tandem Heck-lactamization (for convergent diversity), concluding with advanced C-H functionalization tactics.

Part 1: Strategic Retrosynthesis

To master the synthesis of 1,7-naphthyridin-8-ones, one must visualize the core disconnections. The two primary strategies rely on either building the lactam ring onto a pre-existing pyridine (Route A) or fusing the pyridine ring onto a precursor (Route B).

Figure 1: Retrosynthetic analysis showing the two primary disconnections for accessing the 1,7-naphthyridin-8-one core.

Part 2: The Classical Condensation Route

The "Workhorse" Methodology

The most reliable method for generating the 1,7-naphthyridine core on a multi-kilogram scale involves the condensation of 3-aminopyridine-4-carboxylic acid derivatives with a one-carbon synthon (typically DMF-DMA), followed by cyclization with a primary amine.

Mechanistic Causality

-

Enamine Formation: The amino group at position 3 is not sufficiently nucleophilic to attack an ester directly under mild conditions. Reacting it with N,N-dimethylformamide dimethyl acetal (DMF-DMA) creates an amidine/enamine intermediate.

-

Cyclization: This intermediate activates the system for nucleophilic attack by a primary amine (R-NH₂), which displaces the dimethylamine and cyclizes onto the ester at position 4.

Detailed Protocol: Synthesis of 1,7-Naphthyridin-8(7H)-one

Reference Standard: Adapted from p38 inhibitor synthesis (e.g., Merck & Co. methodologies).

Reagents:

-

Ethyl 3-aminopyridine-4-carboxylate (1.0 equiv)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv)

-

Primary Amine (R-NH₂, e.g., Methylamine or Aniline) (1.2 equiv)

-

Solvent: Ethanol or DMF

-

Catalyst: Glacial Acetic Acid (0.1 equiv) - Optional, promotes proton transfer.

Step-by-Step Workflow:

-

Activation: Charge a reaction vessel with Ethyl 3-aminopyridine-4-carboxylate and DMF-DMA. Heat to 90°C for 3 hours.

-

Validation: Monitor via TLC/LCMS for the disappearance of the starting aniline and appearance of the intermediate formamidine (M+55 mass shift).

-

-

Evaporation: Concentrate the mixture in vacuo to remove methanol and excess DMF-DMA. This drives the equilibrium forward.

-

Cyclization: Redissolve the residue in Ethanol. Add the primary amine (R-NH₂). Reflux (80°C ) for 6–12 hours.

-

Critical Control Point: If the amine is volatile (e.g., methylamine), use a sealed pressure tube.

-

-

Isolation: Cool to 0°C. The product usually precipitates as a solid. Filter and wash with cold ethanol.

Part 3: The Tandem Heck-Lactamization Route

The "Precision" Methodology

For highly substituted scaffolds, particularly those requiring aryl groups at the 8-position or complex substitution patterns, the classical route lacks convergence. The Palladium-catalyzed tandem reaction offers a powerful alternative.

Mechanistic Logic

This route utilizes a 2,6-dichloroacrylanilide and a trihalo-pyridine .[1] The reaction proceeds via a Heck coupling followed immediately by an intramolecular amidation (lactamization). This is chemically elegant because it builds the B-ring in a single pot.

Figure 2: Tandem Heck-Lactamization pathway for rapid core assembly.

Protocol Highlights

-

Catalyst System: Pd(OAc)₂ with Phosphine ligands (e.g., Xantphos or P(t-Bu)₃) is critical for the initial oxidative addition into the hindered pyridine halide.

-

Base: Inorganic bases like K₂CO₃ or Cs₂CO₃ are required to neutralize the HX generated during the Heck and cyclization steps.

-

Solvent: High-boiling aprotic solvents (1,4-Dioxane or DMF) are necessary to sustain temperatures >100°C.

Part 4: Advanced Functionalization (N-Oxide Chemistry)

A common issue with naphthyridines is their electron-deficient nature, making electrophilic aromatic substitution (SEAr) difficult. To introduce complexity, N-oxide chemistry is employed to reverse polarity or direct nucleophilic attack.

The "Merck" Strategy (Regioselective Grignard Addition):

-

Oxidation: Treat the 1,7-naphthyridin-8-one with m-CPBA or UHP (Urea Hydrogen Peroxide) to generate the N-oxide at the N1 or N7 position (N7 is sterically more accessible if N1 is substituted).

-

Grignard Addition: React the N-oxide with a Grignard reagent (R-MgCl). The oxygen of the N-oxide coordinates with the Magnesium, directing the alkyl group to the adjacent alpha-position (C2 or C6).

-

Re-aromatization: The resulting dihydro-intermediate is aromatized using an activating agent (e.g., Isobutyl chloroformate) or mild oxidation.

Part 5: Comparative Data & Therapeutic Context

Method Comparison

| Feature | Condensation Route (Route A) | Heck-Lactamization (Route B) |

| Starting Material | 3-Aminopyridine-4-carboxylates | Halopyridines + Acrylamides |

| Step Count | 2-3 Steps | 1 Step (Tandem) |

| Scalability | High (Kilogram scale proven) | Moderate (Catalyst cost) |

| Diversity | Limited to available amines | High (Modular coupling partners) |

| Key Risk | Solubility of intermediates | Pd-scavenging required |

Therapeutic Application: p38 MAP Kinase Inhibition

The 1,7-naphthyridin-8-one scaffold is a direct bioisostere of the quinazolinone class of kinase inhibitors.

-

Binding Mode: The lactam motif (NH and C=O) functions as a donor-acceptor pair, forming critical hydrogen bonds with the hinge region (specifically Met109 and Gly110 in p38α).

-

Selectivity: The N-1 nitrogen often remains solvent-exposed or interacts with the gatekeeper residue, allowing for selectivity tuning against other kinases like JNK or ERK.

References

-

Chung, J. Y. L., & Cvetovich, R. J. (2006). Synthesis development of a naphthyridinone p38 kinase inhibitor. Current Opinion in Drug Discovery & Development, 9(6), 792-805.

-

Doherty, J. B., et al. (2002). 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase.[2] Bioorganic & Medicinal Chemistry Letters, 12(20), 2879-2882.

-

Achmatowicz, M., et al. (2009).[3] Practical synthesis of a p38 MAP kinase inhibitor. The Journal of Organic Chemistry, 74(2), 795-809.

-

Litvinov, V. P. (2004). Chemistry of 1,7-naphthyridines (Review). Russian Chemical Reviews, 73(11), 1091.

-

Kou, X., et al. (2012). Efficient Synthesis of 1,7-Naphthyridin-8(7H)-ones via Microwave-Assisted Tandem Reaction. Journal of Heterocyclic Chemistry, 49(3), 671-676.

Sources

- 1. Synthesis development of a naphthyridinone p38 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS registry number and identifiers for 7,8-Dihydro-1,7-naphthyridin-6(5H)-one

An In-depth Exploration of the Synthesis, Chemical Identity, and Therapeutic Potential of 7,8-Dihydro-1,7-naphthyridin-6(5H)-one and its Congeners

Introduction: The Emergence of the 1,7-Naphthyridine Scaffold in Medicinal Chemistry

The naphthyridine framework, a bicyclic heterocyclic system composed of two fused pyridine rings, represents a "privileged scaffold" in medicinal chemistry. The specific arrangement of the two nitrogen atoms gives rise to various isomers, with the 1,7-naphthyridine core emerging as a particularly promising foundation for the development of novel therapeutics.[1][2] The rigid, planar structure of the 1,7-naphthyridine nucleus provides an excellent platform for designing molecules that can interact with high affinity and selectivity with biological targets. This guide focuses on the technical details of 7,8-Dihydro-1,7-naphthyridin-6(5H)-one, a specific member of this class, while also providing a broader context of the synthetic strategies and therapeutic applications of the wider 1,7-naphthyridinone family. Due to the limited publicly available data on this specific compound, this guide will leverage information from closely related analogs to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Core Identifiers of 7,8-Dihydro-1,7-naphthyridin-6(5H)-one

Precise identification of a chemical entity is paramount in research and development. The following table summarizes the key identifiers for 7,8-Dihydro-1,7-naphthyridin-6(5H)-one.

| Identifier | Value | Source |

| CAS Registry Number | 853648-47-2 | [3] |

| Molecular Formula | C₈H₈N₂O | [3] |

| Molecular Weight | 148.16 g/mol | [3] |

| InChI | 1S/C8H8N2O/c11-8-4-6-2-1-3-9-7(6)5-10-8/h1-3H,4-5H2,(H,10,11) | [3] |

| InChIKey | XYLHYWKYZKPDRD-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1C2=C(NC(=O)C1)C=CN=C2 | |

| Synonyms | 7,8-dihydro[4]naphthyridin-6(5H)-one | [3] |

Synthesis of the 1,7-Naphthyridinone Core: A Strategic Overview

The Friedländer Annulation: A Classic and Versatile Approach

The Friedländer synthesis is a powerful method for constructing quinoline and naphthyridine ring systems.[5][7][8] The reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde or a related ketone with a compound containing an activated methylene group, typically in the presence of an acid or base catalyst.[8]

Generalized Friedländer Synthesis Workflow:

Caption: Generalized workflow of the Friedländer annulation for 1,7-naphthyridinone synthesis.

Experimental Protocol: A Representative Friedländer Synthesis of a 1,7-Naphthyridine Derivative

The following is a generalized protocol based on established literature for similar structures.[4]

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine-3-carbaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or dimethylformamide.

-

Addition of Reagents: Add the active methylene compound (1.1 equivalents) and a catalytic amount of a base (e.g., piperidine, potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

-

Reaction Conditions: Heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Chemical Properties and Spectroscopic Characterization

While specific spectroscopic data for 7,8-Dihydro-1,7-naphthyridin-6(5H)-one is not widely published, analysis of related 1,7-naphthyridinone structures provides insight into their expected chemical properties and spectral characteristics.

Spectroscopic studies on derivatives of 1,7-naphthyridinones have been reported, providing valuable reference data. For instance, the solvatochromism of 5-hydroxy-1,7-naphthyridin-8(7H)-one-6-carboxylic acid methyl ester has been studied, indicating the influence of solvent polarity on its electronic transitions.[9]

Expected Spectroscopic Features:

-

¹H NMR: Aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-9.0 ppm). The protons on the dihydropyridinone ring would appear in the upfield region, with characteristic splitting patterns depending on their coupling.

-

¹³C NMR: The carbonyl carbon of the lactam would exhibit a characteristic signal in the downfield region (around δ 160-170 ppm). Aromatic carbons would appear in the δ 110-160 ppm range.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the lactam functional group would be expected around 1650-1700 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the molecule would be observed, along with characteristic fragmentation patterns.

Therapeutic Potential and Biological Activity of the 1,7-Naphthyridinone Scaffold

The 1,7-naphthyridine core is a versatile scaffold that has been incorporated into a variety of biologically active molecules.[2] Research has demonstrated the potential of 1,7-naphthyridine derivatives in several therapeutic areas.

Kinase Inhibition

A significant area of investigation for 1,7-naphthyridine derivatives is in the development of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.

-

PIP4K2A Inhibition: 1,7-Naphthyridine analogues have been identified as potent inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase linked to tumor cell proliferation.[1][10]

-

p38 MAP Kinase Inhibition: The p38 MAP kinase pathway is involved in inflammatory responses, and 1,7-naphthyridine derivatives have been explored as potential inhibitors for the treatment of inflammatory diseases.

Illustrative Kinase Inhibition Workflow:

Caption: A typical workflow for the discovery of 1,7-naphthyridinone-based kinase inhibitors.

Other Therapeutic Targets

Derivatives of the broader naphthyridine class have shown a wide range of biological activities, including:

-

Phosphodiesterase (PDE) Inhibition: Certain 1,7- and 2,7-naphthyridine derivatives have been disclosed as potent and specific PDE5 inhibitors, with potential applications in the treatment of erectile dysfunction.[4][11]

-

Anticancer Activity: Naphthyridinone derivatives have been designed and synthesized with the aim of developing novel antitumor agents.[10] The 1,8-naphthyridine scaffold, in particular, is found in the anticancer drug vosaroxin.[12]

-

Tachykinin NK₁ Receptor Antagonism: Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been identified as orally active tachykinin NK₁ receptor antagonists, with potential for treating bladder function disorders.[13]

Conclusion and Future Directions

The 1,7-naphthyridinone scaffold represents a rich and underexplored area for the discovery of novel therapeutic agents. While specific data for 7,8-Dihydro-1,7-naphthyridin-6(5H)-one remains limited, the established synthetic methodologies and the diverse biological activities of its analogs underscore the significant potential of this chemical class. Future research should focus on the development of efficient and scalable synthetic routes to a wider array of 1,7-naphthyridinone derivatives and a thorough investigation of their structure-activity relationships against a variety of biological targets. Such efforts will undoubtedly pave the way for the discovery of new and effective treatments for a range of human diseases.

References

- Ushiyama, F., et al. (2003). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(14), 2341-2345.

- Liu, M. L., et al. (2014). Synthesis and in vitro antitumor activity of novel naphthyridinone derivatives. Chinese Chemical Letters, 25(6), 933-936.

-

Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. MDPI. Available at: [Link].

- Wortmann, L., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(22), 16646-16671.

- Press, N. J., et al. (2015). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). Journal of Medicinal Chemistry, 58(17), 6895-6911.

- Stanaszek, S., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.

-

Friedländer synthesis. Wikipedia. Available at: [Link].

-

1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties. Organic & Biomolecular Chemistry. Available at: [Link].

- New 7,8-dihydro-1,6-naphthyridin-5(6h)-one-derivatives as PDE4 inhibitors. European Patent Office.

- Tsuruoka, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10645-10657.

- Singh, P., & Kaur, M. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202501396.

- Marco-Contelles, J., et al. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2580-2623.

- Watabiki, T., et al. (1999). Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists: synthesis, antagonistic activity, and effects on bladder functions. Journal of Medicinal Chemistry, 42(19), 3982-3993.

-

Friedländer synthesis. SynArchive. Available at: [Link].

-

1,6-Naphthyridin-7(6H)-ones: Synthesis and optical properties. ResearchGate. Available at: [Link].

- Santos, M. B., et al. (2003). Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(7), 1399-1407.

-

Synthesis of substituted 1,5- and 1,7-naphthyridines and related lactams. The Journal of Organic Chemistry. Available at: [Link].

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. Available at: [Link].

- Naphthyridine derivatives. Google Patents.

-

Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1 ,5 -a]-1,8-naphthyridine Derivatives through a Facile. Journal of Chemical Sciences. Available at: [Link].

- 1,6-naphthyridine derivatives and their use to treat diabetes and related disorders. Google Patents.

-

Patent 8,129,385 drug patent claims, expiration, and freedom to operate. DrugPatentWatch. Available at: [Link].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7,8-Dihydro-1,7-naphthyridin-6(5h)-one | 853648-47-2 [sigmaaldrich.com]

- 4. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07382J [pubs.rsc.org]

- 11. 1,7-Naphthyridin-8(7H)-one | 67967-11-7 | Benchchem [benchchem.com]

- 12. US11325906B2 - Chemical compounds - Google Patents [patents.google.com]

- 13. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists: synthesis, antagonistic activity, and effects on bladder functions - PubMed [pubmed.ncbi.nlm.nih.gov]

The 7,8-Dihydro-1,7-naphthyridin-6(5H)-one Pharmacophore: A Technical Guide

This guide provides an in-depth technical analysis of the 7,8-Dihydro-1,7-naphthyridin-6(5H)-one scaffold, a bicyclic heterocycle increasingly utilized in medicinal chemistry for its ability to function as a rigidified peptidomimetic and a metal-chelating pharmacophore.

Executive Summary

The 7,8-Dihydro-1,7-naphthyridin-6(5H)-one core represents a privileged scaffold in modern drug discovery, distinguished by its bicyclic architecture comprising a pyridine ring fused to a saturated lactam (piperidin-2-one). Unlike its fully aromatic 1,7-naphthyridine counterpart, this partially saturated system offers unique vectors for substituent attachment, defined hydrogen-bonding capability, and enhanced solubility profiles.

This guide analyzes the scaffold’s physicochemical properties, its proven utility in HIV Integrase inhibition and NK1 receptor antagonism , and critical synthetic methodologies. It also addresses specific ADME challenges, referencing the discordant pharmacokinetic predictions observed in clinical candidates like PF-4776548 .

Structural & Physicochemical Analysis[1][2][3][4]

Core Architecture

The scaffold consists of a pyridine ring fused to a piperidinone ring. The numbering convention places the pyridine nitrogen at position 1 and the lactam nitrogen at position 7. The carbonyl is located at position 6.

-

Formula: C₈H₈N₂O

-

Molecular Weight: 148.16 g/mol

-

Key Features:

-

N1 (Pyridine): Weak base, H-bond acceptor.

-

N7-H (Lactam): Strong H-bond donor.

-

C6=O (Carbonyl): H-bond acceptor.

-

C5/C8: sp³ hybridized carbons allowing for stereochemical complexity and vector control.

-

Pharmacophore Mapping

The rigid bicyclic framework serves two primary mechanistic functions:

-

Peptidomimetic Scaffold: The lactam moiety (–NH–C(=O)–) mimics the peptide bond, locking the conformation of amide substituents. This is critical for GPCR targets like the NK1 receptor.

-

Metal Chelation Triad: In enzyme inhibitors (e.g., HIV Integrase), the lactam carbonyl, often in conjunction with a neighboring hydroxyl or heteroatom, coordinates divalent metal ions (Mg²⁺/Mn²⁺) within the active site.

Figure 1: Pharmacophore features of the 7,8-dihydro-1,7-naphthyridin-6(5H)-one core.

Medicinal Chemistry Applications

HIV Integrase Inhibition (The PF-4776548 Case)

The 1,7-naphthyridinone core is a validated scaffold for HIV Integrase Strand Transfer Inhibitors (INSTIs). The clinical candidate PF-4776548 utilizes a tricyclic variant of this core.

-

Mechanism: The inhibitor binds to the intasome active site. The lactam carbonyl and a proximal 7-hydroxy group (in the tricyclic derivative) form a chelating triad that sequesters the catalytic Mg²⁺ ions, halting viral DNA integration.

-

Key Insight: The 1,7-naphthyridinone core provides the necessary planarity to stack against the viral DNA base (adenine) while positioning the chelating groups perfectly toward the metal center.

NK1 Receptor Antagonists

Takeda researchers demonstrated that 1,7-naphthyridine-6-carboxamides are potent antagonists of the Neurokinin-1 (NK1) receptor.

-

Role of Scaffold: The scaffold acts as a rigid linker that orients a hydrophobic "tail" (e.g., 3,5-bis(trifluoromethyl)benzyl group) into a deep pocket of the GPCR, while the lactam interacts with polar residues near the surface.

-

Chirality: Introduction of substituents at the C8 position creates axial chirality or atropisomerism, which significantly influences binding affinity.

Synthetic Methodologies

The synthesis of the 7,8-dihydro-1,7-naphthyridin-6(5H)-one core typically requires constructing the lactam ring onto a pre-functionalized pyridine.

Protocol A: Cyclization from 3-Formylpyridine Derivatives

This method is preferred for generating the core with substituents at the 5 or 8 positions.

Step-by-Step Protocol:

-

Starting Material: 2-Methyl-3-cyanopyridine or 3-formyl-2-chloro-pyridine.

-

Olefination: React 3-formylpyridine with a phosphonate (Horner-Wadsworth-Emmons) to install an acrylate side chain.

-

Reagents: Triethyl phosphonoacetate, NaH, THF, 0°C to RT.

-

-

Cyclization Precursor Formation: If starting from 2-chloro-3-acrylate, displace the chloride with an amine (e.g., benzylamine or ammonia equivalent).

-

Intramolecular Cyclization:

Table 1: Comparison of Synthetic Routes

| Route | Starting Material | Key Intermediate | Yield | Suitability |

| A | 3-Formyl-2-chloropyridine | Pyridine-3-acrylate | 45-60% | General purpose, C5/C8 unsubstituted |

| B | 2-Methyl-3-cyanopyridine | 3-Aminomethyl-2-methylpyridine | 30-50% | Requires oxidation of methyl group |

| C | 3,5-Dicarboalkoxypyridine | Dieckmann Cyclization product | 70-85% | For 8-hydroxy/keto derivatives |

ADME & Pharmacokinetics: The "Prediction Gap"

A critical aspect of working with this scaffold is understanding its pharmacokinetic behavior, particularly regarding clearance (CL).[3]

The PF-4776548 Discordance

During the development of PF-4776548 (a 1,7-naphthyridinone derivative), Pfizer scientists observed a significant disconnect between predicted and observed human clearance.[4]

-

Prediction: Preclinical data (rat/dog) and in vitro human liver microsomes predicted a low-to-moderate clearance (5–10 mL/min/kg).

-

Observation: Human microdose studies revealed a much higher clearance.

-

Root Cause: The scaffold can be susceptible to non-CYP mediated clearance pathways or transporter-mediated efflux that are not always captured in standard microsome stability assays.

-

Recommendation: When optimizing this scaffold, incorporate hepatocyte stability assays (which contain transporters) and aldehyde oxidase (AO) screening early, as nitrogen heterocycles are frequent substrates for AO.

Figure 2: Recommended ADME screening workflow for naphthyridinone scaffolds to avoid clearance prediction errors.

References

-

Natsugari, H., et al. (1999). "Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists." Journal of Medicinal Chemistry. Link

-

Beaumont, K., et al. (2011). "Case studies addressing human pharmacokinetic uncertainty using a combination of pharmacokinetic simulation and alternative first in human paradigms." Xenobiotica. Link

- Shioiri, T., et al. (2000).

- Wermuth, C.G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Context on peptidomimetic scaffolds).

-

Pfizer Inc. (2012).[4] "PF-4776548 - Drug Targets, Indications, Patents." PatSnap Synapse. Link

Sources

The Hydrogenated Naphthyridine Core: A Journey from Serendipitous Discovery to a Privileged Scaffold in Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Heterocycle

The story of hydrogenated naphthyridine derivatives is a compelling narrative of chemical innovation, serendipitous discovery, and the relentless pursuit of therapeutic agents with enhanced efficacy and specificity. Naphthyridines, bicyclic heterocyclic compounds composed of two fused pyridine rings, exist in six isomeric forms, with the 1,8-isomer being the most extensively studied.[1] While the initial synthesis of the 1,8-naphthyridine core dates back to 1927 by Koller's group, the scaffold remained in relative obscurity for decades.[1] It was the pivotal discovery of nalidixic acid in 1962 by George Y. Lesher and his colleagues, as a byproduct during the synthesis of chloroquine, that thrust the 1,8-naphthyridine framework into the pharmaceutical spotlight.[1][2] This discovery established a new class of chemotherapeutic agents and laid the groundwork for the development of the vast and influential quinolone family of antibiotics.[1] This guide provides a comprehensive exploration of the history, synthesis, and evolution of hydrogenated naphthyridine derivatives, offering insights into the chemical principles and experimental methodologies that have established this scaffold as a "privileged" structure in modern drug discovery.

Part 1: The Genesis of the Naphthyridine Ring - The Friedländer Synthesis

The construction of the foundational naphthyridine core has been a subject of extensive research, with the Friedländer annulation emerging as a cornerstone technique due to its straightforwardness and high yields.[1] This versatile condensation reaction provides a powerful tool for the synthesis of a wide array of substituted naphthyridines.

The Mechanism of the Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminonicotinaldehyde (or a related 2-aminopyridine with a carbonyl group at the 3-position) with a compound containing a reactive α-methylene group, such as a ketone, aldehyde, or ester.[3][4] The reaction can be catalyzed by either an acid or a base and proceeds through a sequence of condensation and cyclodehydration steps.

Two primary mechanistic pathways are proposed for the Friedländer synthesis:

-

Aldol Condensation Pathway: The reaction initiates with an aldol-type condensation between the 2-aminonicotinaldehyde and the enolate of the active methylene compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic 1,8-naphthyridine ring system.[3]

-

Schiff Base Formation Pathway: Alternatively, the initial step can be the formation of a Schiff base between the amino group of the pyridine derivative and the carbonyl of the active methylene compound. This is then followed by an intramolecular aldol-type reaction and subsequent elimination of water to yield the final product.[4]

Caption: Proposed mechanisms for the Friedländer synthesis of 1,8-naphthyridines.

Experimental Protocol: A Green Approach to Friedländer Synthesis

Recent advancements have focused on developing more environmentally benign methods for the Friedländer synthesis. The following protocol utilizes a choline hydroxide ionic liquid as a catalyst in water, offering a metal-free and non-toxic alternative to traditional methods.[5]

Step-by-Step Protocol:

-

Reactant Preparation: In a round-bottom flask, combine 2-aminonicotinaldehyde (1.0 mmol) and the active methylene compound (e.g., acetone, 1.0 mmol).

-

Solvent and Catalyst Addition: Add 2 mL of water to the flask and begin stirring the mixture.[3]

-

Catalyst Introduction: Add choline hydroxide (1 mol%) to the reaction mixture.[5]

-

Inert Atmosphere: Purge the flask with nitrogen gas and maintain a nitrogen atmosphere throughout the reaction.

-

Reaction Conditions: Heat the reaction mixture to 50°C with continuous stirring. The reaction is typically complete within 6-12 hours.[3]

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Extract the product from the reaction mixture using ethyl acetate (20 mL) and water (10 mL) in a separatory funnel.

-

Isolation and Purification: Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product. The product can be further purified by recrystallization or column chromatography if necessary.[3]

Part 2: The Advent of Hydrogenated Naphthyridines - From Early Reductions to Asymmetric Catalysis

The hydrogenation of the naphthyridine core unlocks a three-dimensional chemical space, providing access to a rich diversity of saturated and partially saturated heterocyclic scaffolds. These hydrogenated derivatives often exhibit distinct pharmacological profiles compared to their aromatic precursors.

Early Hydrogenation Methods

Early methods for the reduction of naphthyridines often relied on classical catalytic hydrogenation techniques. For instance, the reduction of 1,6-naphthyridine over a palladium on carbon (Pd/C) catalyst in ethanol under a hydrogen atmosphere yields 1,2,3,4-tetrahydro-1,6-naphthyridine.[6] More exhaustive reduction, such as the hydrogenation of 1,6-naphthyridine over platinum oxide, can lead to the fully saturated trans-decahydro-1,6-naphthyridine.[6] However, a significant challenge with these early methods was the lack of regioselectivity and the potential for over-reduction, particularly when dealing with halogenated naphthyridines where dehalogenation can compete with ring reduction.[7][8]

The Rise of Asymmetric Hydrogenation

The synthesis of enantiomerically pure hydrogenated naphthyridines is of paramount importance in medicinal chemistry, as different enantiomers of a chiral drug can have vastly different pharmacological activities and toxicities. The development of asymmetric hydrogenation has been a transformative advancement in this field.

Chiral cationic ruthenium diamine complexes have proven to be highly effective catalysts for the asymmetric hydrogenation of a wide range of substituted naphthyridines.[9][10] These reactions typically proceed with high conversions and excellent enantioselectivities (up to 99% ee).[9][10]

Caption: General workflow for Ru-catalyzed asymmetric hydrogenation.

Step-by-Step Protocol for Ruthenium-Catalyzed Asymmetric Hydrogenation:

-

Catalyst Preparation: In a glovebox, a mixture of the ruthenium precursor (e.g., [RuCl2(p-cymene)]2) and the chiral diamine ligand in a suitable solvent (e.g., dichloromethane) is stirred at room temperature to form the active catalyst.

-

Reaction Setup: In a separate vial, the naphthyridine substrate is dissolved in a solvent such as methanol.

-

Hydrogenation: The substrate solution is transferred to an autoclave, and the catalyst solution is added. The autoclave is then purged with hydrogen gas and pressurized to the desired pressure (e.g., 50 atm).

-

Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., 50 °C) for a set period (e.g., 24 hours).[11]

-

Workup and Analysis: After the reaction, the pressure is released, and the solvent is removed under reduced pressure. The enantiomeric excess of the product is determined by chiral HPLC analysis.[11]

Transfer hydrogenation offers a practical and often safer alternative to using high-pressure hydrogen gas. In this method, a hydrogen donor molecule, such as isopropanol or formic acid, is used to provide the hydrogen atoms.[12][13] Iridium complexes have emerged as powerful catalysts for transfer hydrogenation reactions, including the reduction of naphthyridines.

A plausible mechanism for iridium-catalyzed transfer hydrogenation involves the formation of an iridium hydride species from the hydrogen donor.[14] The naphthyridine substrate then coordinates to the iridium hydride, followed by migratory insertion of the hydride to the C=N bond of the pyridine ring. Subsequent protonolysis releases the hydrogenated product and regenerates the active catalyst.[14]

Caption: Plausible catalytic cycle for Iridium-catalyzed transfer hydrogenation.

Part 3: The Pharmacological Significance of Hydrogenated Naphthyridines

The diverse biological activities of naphthyridine derivatives have established them as a "privileged scaffold" in medicinal chemistry.[1] Hydrogenation of the naphthyridine core can significantly modulate these activities, leading to compounds with improved potency, selectivity, and pharmacokinetic properties.

A Legacy of Antibacterial Agents

The journey of naphthyridine-based therapeutics began with the antibacterial agent nalidixic acid.[2] This first-generation quinolone antibiotic inhibits bacterial DNA gyrase, leading to bacterial cell death.[15] Subsequent structural modifications, including the introduction of a fluorine atom and various substituents, have led to the development of highly potent fluoroquinolone antibiotics with a broad spectrum of activity.

| Compound | Key Structural Features | Spectrum of Activity |

| Nalidixic Acid | 1,8-naphthyridine core | Primarily Gram-negative bacteria |

| Enoxacin | Fluoroquinolone with a piperazine moiety | Broad spectrum, including Pseudomonas aeruginosa |

| Gemifloxacin | Enhanced activity against Streptococcus pneumoniae | Broad spectrum |

Expanding Therapeutic Horizons

Beyond their established role as antibacterial agents, hydrogenated naphthyridine derivatives have shown promise in a wide range of therapeutic areas, including:

-

Anticancer Activity: Certain tetrahydronaphthyridine analogues have been developed as selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle and are often dysregulated in cancer.[16]

-

Antiviral Properties: The naphthyridine scaffold has been explored for the development of antiviral agents.

-

Neurodegenerative Diseases: Some derivatives have been investigated as potential treatments for neurodegenerative disorders.

-

Anti-inflammatory and Analgesic Effects: The anti-inflammatory and analgesic properties of various naphthyridine derivatives have also been reported.

Conclusion: A Scaffold with a Bright Future

The history of hydrogenated naphthyridine derivatives is a testament to the power of chemical synthesis and the importance of serendipity in scientific discovery. From its humble beginnings as a byproduct in a chemical synthesis to its current status as a privileged scaffold in drug discovery, the hydrogenated naphthyridine core continues to inspire the development of novel therapeutic agents. The ongoing advancements in synthetic methodologies, particularly in asymmetric catalysis and automated synthesis, are enabling the exploration of an ever-expanding chemical space around this versatile heterocyclic framework. As our understanding of the intricate interplay between chemical structure and biological activity deepens, the future of hydrogenated naphthyridine derivatives in medicine and beyond looks exceptionally promising.

References

-

Wikipedia. (2023). Friedländer synthesis. Available at: [Link]

-

Kumar, A., et al. (2006). Synthesis and evaluation of new quinazolone derivatives of nalidixic acid as potential antibacterial and antifungal agents. European Journal of Medicinal Chemistry, 41(2), 267-272. Available at: [Link]

-

Wan, H., et al. (2018). Design, synthesis and biological evaluation of tetrahydronaphthyridine derivatives as bioavailable CDK4/6 inhibitors for cancer therapy. European Journal of Medicinal Chemistry, 148, 140-153. Available at: [Link]

-

Assaleh, F. H., et al. (2013). Synthesis of Some Newer Nalidixic Acid Derivatives as Potent Antimicrobial Agents. Research & Reviews: Journal of Chemistry, 2(1). Available at: [Link]

-

Indian Streams Research Journal. (n.d.). DEVELOPMENT OF NOVEL NALIDIXIC ACID-BASED COMPOUNDS: SYNTHESIS AND BIOLOGICAL EVALUATION. Available at: [Link]

-

Ahmed, M. S., et al. (2024). Green Strategies for the Synthesis of Quinolone Derivatives. Qeios. Available at: [Link]

-

Aggarwal, N., et al. (2011). Synthesis, antimicrobial evaluation and QSAR analysis of novel nalidixic acid based 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 46(9), 4089-4099. Available at: [Link]

-

Li, G., et al. (2017). Hydrogen-Transfer-Mediated α-Functionalization of 1,8-Naphthyridines by a Strategy Overcoming the Over-Hydrogenation Barrier. Organic Letters, 19(22), 6184-6187. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Available at: [Link]

-

Chen, Y.-C., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28045-28055. Available at: [Link]

-

Das, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18987-18997. Available at: [Link]

-

Wang, C., et al. (2023). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. Molecules, 28(23), 7894. Available at: [Link]

-

Zhang, J., et al. (2016). Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Organic Letters, 18(12), 2962-2965. Available at: [Link]

-

Ben-Amara, F., et al. (2018). Catalytic activity in transfer hydrogenation using ruthenium (II) carbonyl complexes containing two 1,8-naphthyridine as N-monodentate ligands. Inorganica Chimica Acta, 482, 537-544. Available at: [Link]

-

ResearchGate. (2015). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno[2,3-c]Pyridines: A Review. Available at: [Link]

-

Alonso, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(17), 3959. Available at: [Link]

- Brown, D. J. (2008). The Naphthyridines. John Wiley & Sons.

-

Zhang, J., et al. (2015). Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins. Angewandte Chemie International Edition, 54(15), 4622-4625. Available at: [Link]

- Bhosale, M. S., et al. (2021). Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives. Research Journal of Science and Technology, 13(3), 221-228.

- Olukunle, O. F., et al. (2023). Napthyridine-derived compounds as promising inhibitors for Staphylococcus aureus CrtM. Journal of Biomolecular Structure and Dynamics, 1-14.

-

Wang, C., et al. (2023). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. Molecules, 28(23), 7894. Available at: [Link]

-

Wang, D., & Astruc, D. (2015). The Golden Age of Transfer Hydrogenation. Chemical Reviews, 115(13), 6621-6686. Available at: [Link]

-

Zhang, J., et al. (2016). Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Organic Letters, 18(12), 2962-2965. Available at: [Link]

-

Szymański, P., et al. (2011). Synthesis and biological activity of derivatives of tetrahydroacridine as acetylcholinesterase inhibitors. Bioorganic Chemistry, 39(4), 138-142. Available at: [Link]

-

Popiołek, Ł., & Biernasiuk, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4287. Available at: [Link]

- Wójcik, A., & Szymański, P. (2024).

-

Ikekawa, T., & Ohtani, Y. (1966). Syntheses and Spectra of Naphthyridines. Chemical & Pharmaceutical Bulletin, 14(7), 777-783. Available at: [Link]

-

Li, Z., et al. (2022). Prediction of the enantiomeric excess value for asymmetric transfer hydrogenation based on machine learning. Organic Chemistry Frontiers, 9(1), 138-145. Available at: [Link]

-

Viereck, P., et al. (2025). Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. Organic Letters. Available at: [Link]

-

Der Pharma Chemica. (n.d.). An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. Available at: [Link]

-

Wikipedia. (2024). Hydrogenation. Available at: [Link]

-

ResearchGate. (2023). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Available at: [Link]

- Chen, F., et al. (2017). Ruthenium-Catalyzed Enantioselective Hydrogenation of Phenanthridine Derivatives. Organic Letters, 19(6), 1362-1365.

-

Roy, A., et al. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Molecules, 28(22), 7541. Available at: [Link]

-

Encyclopedia.pub. (2020). Fused 1,5-naphthyridines. Available at: [Link]

-

Halpern, J. (1982). Scope of Asymmetric Catalytic. Science, 217(4558), 401-407. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Transfer Hydrogenation and Acetylation of N-Heteroarenes with Sodium Hydride as the Reductant. Available at: [Link]

-

ResearchGate. (2025). Multiple hydrogen bonds and tautomerism in naphthyridine derivatives. Available at: [Link]

-

Paudler, W. W., & Kress, T. J. (1968). The Naphthyridines. Chemical Reviews, 68(2), 109-130. Available at: [Link]

-

DiVA. (n.d.). Ruthenium-Catalyzed Hydrogen Transfer Reactions. Available at: [Link]

-

Wang, H., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. Available at: [Link]

-

Chen, Y.-C., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28045-28055. Available at: [Link]

-

Wang, Y., et al. (2023). Asymmetric Transfer Hydrogenation of Naphthol and Phenol Derivatives with Cooperative Heterogeneous and Homogeneous Catalysis. CCS Chemistry. Available at: [Link]

-

ResearchGate. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. Available at: [Link]

-

Galkin, M. V., et al. (2024). Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 7. Digital resource [dam-oclc.bac-lac.gc.ca]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

- 16. Design, synthesis and biological evaluation of tetrahydronaphthyridine derivatives as bioavailable CDK4/6 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Step-by-Step Protocol for 1,7-Naphthyridinone Cyclization and Functionalization

Introduction & Mechanistic Overview

The 1,7-naphthyridin-8(7H)-one scaffold is a highly privileged bicyclic heteroaromatic pharmacophore characterized by a fused pyridine-pyrrolidinone structure[1]. Its keto tautomer predominates in nonhydroxylic solvents and the solid state, providing unique hydrogen-bonding capabilities that make it a critical structural motif in modern drug discovery[1]. Derivatives of this core have demonstrated profound biological activities, most notably as potent kinase inhibitors (e.g., PIP4K2A, FGFR) and as modulators of the WNT signaling pathway, which induces apoptosis in cancer cell lines such as SW480 and HCT116[1][2].

The synthesis of the 1,7-naphthyridinone core requires precise regiocontrol. Historically, modified Skraup reactions or classical base-catalyzed condensations were employed, relying on the Michael addition of aldehydes and malononitrile dimers followed by heterocyclization[3]. However, modern synthetic protocols increasingly favor Rh(III)-catalyzed C–H functionalization/annulation of pyridine derivatives with alkynes. This transition-metal-catalyzed approach is chosen because it avoids harsh acidic conditions, tolerates a broader range of functional groups, and achieves exceptional regioselectivity (yields up to 90%) by directing the metal insertion specifically to the electron-deficient positions of the pyridine ring[1].

Mechanism of WNT pathway inhibition by 1,7-naphthyridinones inducing apoptosis.

Quantitative Biological Data

The structural versatility of the 1,7-naphthyridinone and related naphthyridine cores allows for the fine-tuning of electronic and steric properties, leading to high-affinity binding in the ATP pockets of various kinases. The table below summarizes the inhibitory activity of representative derivatives.

| Compound ID / Derivative | Target Kinase | IC₅₀ (nM) | Assay Method |

| BAY-091 | PIP4K2A | 2.9 | ADP-Glo Assay[2] |

| BAY-297 | PIP4K2A | 1.8 | ADP-Glo Assay[2] |

| Compound 26c | c-Met | 8.7 | Kinase Assay[2] |

| Naphthyridine 1-oxide deriv. | p38α MAP Kinase | <10 | Kinase Assay[2] |

| Naphthyridone derivative | KDM5A | 25 | Biochemical Assay[2] |

| Naphthyridine derivative | FGFR1 - FGFR4 | <10 | Enzymatic Assay[2] |

Experimental Protocols

Protocol A: Rh(III)-Catalyzed C-H Functionalization/Annulation

This protocol details the modern, highly regioselective synthesis of the 1,7-naphthyridin-8(7H)-one core via transition-metal catalysis[1].

Causality & Rationale: The use of

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the functionalized 2-aminopyridine derivative (1.0 equiv, 0.5 mmol) and the internal alkyne (1.2 equiv, 0.6 mmol).

-

Catalyst Loading: Add the rhodium catalyst

(5 mol%) and the oxidant Cu(OAc)₂ (2.1 equiv). Note: The slight excess of oxidant ensures complete turnover of the rhodium catalyst. -

Solvent Addition: Suspend the mixture in anhydrous tert-amyl alcohol (t-AmOH) (3.0 mL). The choice of a sterically hindered, polar protic solvent stabilizes the transition state without participating in nucleophilic side reactions.

-

Cyclization: Seal the tube under a nitrogen atmosphere and stir the reaction mixture at 110 °C for 16 hours. The elevated temperature provides the necessary activation energy for the rate-determining C-H bond cleavage.

-

Workup: Cool the mixture to room temperature, dilute with ethyl acetate (15 mL), and filter through a short pad of Celite to remove copper salts. Wash the organic layer with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the 1,7-naphthyridin-8(7H)-one core.

Self-Validation System: Monitor the reaction via LC-MS. Successful cyclization is validated by the complete consumption of the pyridine precursor and the emergence of a product mass corresponding to

Workflow for the Rh(III)-catalyzed synthesis of 1,7-naphthyridin-8(7H)-ones.

Protocol B: Classical Base-Catalyzed Multicomponent Cyclization

For highly substituted derivatives, a one-pot multicomponent reaction inspired by related naphthyridine methodologies can be employed[3].

Causality & Rationale: This method leverages the intrinsic electrophilicity of aldehydes and the nucleophilicity of malononitrile dimers. Base catalysis (e.g., sodium ethoxide) deprotonates the active methylene, driving a Michael addition that is immediately followed by an intramolecular heterocyclization[1][3].

Step-by-Step Methodology:

-

Reagent Mixing: In a round-bottom flask, combine the target aldehyde (1.0 equiv), malononitrile dimer (1.0 equiv), and an enehydrazinoketone (1.0 equiv) in absolute ethanol (10 mL)[3].

-

Base Addition: Add a catalytic amount of sodium ethoxide (0.2 equiv) dropwise. The base initiates the Michael addition[1].

-

Reflux: Heat the reaction mixture to reflux (approx. 80 °C) for 4-6 hours.

-

Aromatization: Acidify the mixture slightly (pH 5-6) using dilute HCl to promote the final elimination of water and drive the aromatization of the newly formed ring[3].

-

Isolation: Cool the reaction to 0 °C to induce precipitation. Filter the solid, wash with cold ethanol, and recrystallize from a chloroform-benzene mixture to yield the pure product[4].

Protocol C: Dissolution and In Vitro Preparation

Because 1,7-naphthyridin-8(7H)-ones are often utilized in cellular assays (e.g., MTT assays for cell viability), proper dissolution is critical to ensure reproducible bioavailability[2][5].

Step-by-Step Methodology:

-

Weighing: Carefully weigh out 1.60 mg of the synthesized 1,7-naphthyridin-8(7H)-one derivative (e.g., 6-Methyl-1,7-naphthyridin-8(7H)-one) into a sterile microcentrifuge tube[5].

-

Solvent Addition: Add 1.0 mL of cell-culture grade, anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock solution[5]. Rationale: DMSO disrupts the strong intermolecular hydrogen bonding of the keto tautomer, ensuring complete solvation.

-

Dissolution: Tightly cap and vortex for 1-2 minutes. If particulates remain, apply gentle warming in a 37 °C water bath for 5-10 minutes[5].

-

Validation: Visually inspect against a light source to ensure a completely clear solution. Aliquot and store at -20 °C to prevent freeze-thaw degradation[5].

References

1.[1] 1,7-Naphthyridin-8(7H)-one | 67967-11-7 | Benchchem: Synthetic Routes and Reaction Conditions. Benchchem. 2.[4] Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences. 3.[2] Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes and Protocols. Benchchem. 4.[3] 3-Fluoro-1,7-naphthyridin-8(7H)-one. Smolecule. 5.[5] Application Note: Protocol for the Dissolution of 6-Methyl-1,7-naphthyridin-8(7H)-one for Experimental Use. Benchchem.

Sources

Application Notes and Protocols for the Synthesis of Dihydro-naphthyridinones

Introduction: The Rising Significance of Dihydro-naphthyridinones in Drug Discovery

The dihydro-naphthyridinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. These nitrogen-containing bicyclic structures are key components in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities. Notably, derivatives of dihydro-naphthyridinones have shown promise as potent antitumor and antibacterial agents, underscoring their importance as a focal point for the design of novel therapeutics.[1][2][3] The modular nature of their synthesis allows for the systematic exploration of structure-activity relationships (SAR), making them an attractive target for researchers aiming to develop next-generation pharmaceuticals. This guide provides an in-depth exploration of the key reagents, catalysts, and protocols for the synthesis of various dihydro-naphthyridinone isomers, with a focus on providing both the practical "how" and the mechanistic "why" to empower researchers in their synthetic endeavors.

Strategic Approaches to the Dihydro-naphthyridinone Core: A Comparative Overview

The construction of the dihydro-naphthyridinone skeleton can be achieved through several synthetic strategies, each with its own set of advantages and limitations. The choice of a particular route often depends on the desired substitution pattern, scalability, and the availability of starting materials. Here, we delve into three prominent and effective methods:

-

Inverse-Electron-Demand Diels-Alder (IEDA) Reactions: A powerful and versatile method for the construction of the 3,4-dihydro-1,8-naphthyridin-2(1H)-one core.

-

Copper-Catalyzed Intramolecular [4+2] Hetero-Diels-Alder Reactions: An efficient approach for the synthesis of 5,6-dihydrodibenzo[b,h][1][4]naphthyridines.

-

Iodine-Catalyzed Domino Reactions: A metal-free alternative for the synthesis of specific dibenzo[b,h][1][4]naphthyridine-11-carboxamide derivatives.

The following table provides a high-level comparison of these synthetic strategies:

| Synthetic Strategy | Key Reagents & Catalysts | Typical Reaction Conditions | Advantages | Disadvantages |

| Inverse-Electron-Demand Diels-Alder (IEDA) Reaction | 1,2,4-Triazines, Alkynes; Pd and Cu catalysts for precursor synthesis (Sonogashira coupling) | High temperature (conventional heating or microwave irradiation) | High yields, modular, allows for diverse substitution patterns.[2][3] | Requires multi-step synthesis of precursors, high temperatures may limit substrate scope. |

| Copper-Catalyzed Intramolecular Hetero-Diels-Alder | 2-(N-propargylamino)benzaldehydes, Arylamines, CuBr₂ | Mild conditions | High efficiency, good tolerance of various substituents.[4][5] | Limited to specific isomeric cores. |

| Iodine-Catalyzed Domino Reaction | 2-Aminobenzamides, Mucobromic acid, Molecular Iodine | Refluxing THF | Metal-free, atom-economical domino process. | Substrate scope may be limited to specific carboxamide derivatives. |

I. Inverse-Electron-Demand Diels-Alder (IEDA) Strategy for 3,4-Dihydro-1,8-naphthyridin-2(1H)-ones

The IEDA reaction is a cornerstone of modern heterocyclic synthesis, providing a convergent and efficient route to a wide array of nitrogen-containing ring systems. In the context of dihydro-naphthyridinone synthesis, this strategy typically involves the reaction of an electron-deficient 1,2,4-triazine with an electron-rich alkyne. The reaction proceeds through a [4+2] cycloaddition followed by the extrusion of dinitrogen to afford the desired bicyclic core. Microwave irradiation has been shown to significantly accelerate this transformation, leading to higher yields and shorter reaction times.[2][3]

Mechanistic Rationale

The causality behind this synthetic choice lies in the predictable and high-yielding nature of the IEDA reaction. The 1,2,4-triazine acts as the electron-deficient diene, and its LUMO (Lowest Unoccupied Molecular Orbital) interacts with the HOMO (Highest Occupied Molecular Orbital) of the alkyne dienophile. The subsequent retro-Diels-Alder reaction, driven by the entropically favorable loss of a small molecule (N₂), leads to the formation of the aromatic pyridone ring.

Experimental Protocol: Microwave-Assisted Synthesis of 1-Butyl-7-phenyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one

This protocol details a two-stage process: the synthesis of the N-substituted N-triazinylpent-4-ynamide precursor, followed by the microwave-assisted intramolecular IEDA reaction.

Part A: Synthesis of N-Butyl-N-(5-phenyl-1,2,4-triazin-3-yl)pent-4-ynamide

-

Materials:

-

N-Butylpent-4-ynamide

-

3-Methanesulfonyl-5-phenyl-1,2,4-triazine

-

Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen atmosphere

-

-

Procedure:

-

To a solution of N-butylpent-4-ynamide (1.0 equiv) in anhydrous THF under an inert atmosphere at -78 °C, add LiHMDS (1.1 equiv) dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add a solution of 3-methanesulfonyl-5-phenyl-1,2,4-triazine (1.2 equiv) in anhydrous THF.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired N-butyl-N-(5-phenyl-1,2,4-triazin-3-yl)pent-4-ynamide.

-

Part B: Microwave-Assisted Intramolecular IEDA Reaction

-

Materials:

-

N-Butyl-N-(5-phenyl-1,2,4-triazin-3-yl)pent-4-ynamide

-

Chlorobenzene

-

Microwave reactor vial

-

-

Procedure:

-

Place the N-butyl-N-(5-phenyl-1,2,4-triazin-3-yl)pent-4-ynamide (1.0 equiv) in a microwave reactor vial.

-

Add chlorobenzene as the solvent.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 220 °C for 1 hour.[3]

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield 1-butyl-7-phenyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one.

-

II. Copper-Catalyzed Intramolecular Hetero-Diels-Alder Strategy

This method provides an elegant and efficient route to 5,6-dihydrodibenzo[b,h][1][4]naphthyridines through a copper-catalyzed intramolecular [4+2] hetero-Diels-Alder reaction. The reaction proceeds under mild conditions and demonstrates good tolerance for a variety of substituents, making it an attractive approach for library synthesis.[4][5]

Mechanistic Rationale

The reaction is initiated by the condensation of a 2-(N-propargylamino)benzaldehyde with an arylamine to form an in-situ generated imine. The copper(II) bromide catalyst then facilitates an intramolecular inverse-electron-demand hetero-Diels-Alder reaction, where the imine acts as the heterodiene and the tethered alkyne serves as the dienophile. Subsequent air oxidation of the resulting intermediate furnishes the aromatic dihydro-naphthyridinone product.

Experimental Protocol: Synthesis of a 5,6-Dihydrodibenzo[b,h][1][4]naphthyridine Derivative

-

Materials:

-

2-(N-propargylamino)benzaldehyde derivative

-

Arylamine derivative

-

Copper(II) bromide (CuBr₂)

-

Toluene

-

-

Procedure:

-

To a solution of the 2-(N-propargylamino)benzaldehyde derivative (1.0 equiv) and the arylamine derivative (1.1 equiv) in toluene, add CuBr₂ (10 mol%).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5,6-dihydrodibenzo[b,h][1][4]naphthyridine derivative.

-

III. Iodine-Catalyzed Domino Reaction Strategy

For the synthesis of specific fused dihydro-naphthyridinone structures, such as 6-oxo-5,6-dihydrodibenzo[b,h][1][4]naphthyridine-11-carboxamides, a metal-free iodine-catalyzed domino reaction offers a compelling alternative. This approach is characterized by its operational simplicity and atom economy.

Mechanistic Rationale

This domino reaction is proposed to proceed through a series of transformations initiated by the iodine catalyst. The reaction between a 2-aminobenzamide and mucobromic acid in the presence of iodine leads to a cascade of events, including condensation, cyclization, and double elimination of hydrogen bromide, to ultimately form the polycyclic dihydro-naphthyridinone product.

Experimental Protocol: Synthesis of a 6-Oxo-5,6-dihydrodibenzo[b,h][1][4]naphthyridine-11-carboxamide

-

Materials:

-

2-Aminobenzamide derivative

-

Mucobromic acid

-

Molecular iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

To a solution of the 2-aminobenzamide derivative (1.0 equiv) and mucobromic acid (1.0 equiv) in anhydrous THF, add a catalytic amount of molecular iodine (e.g., 10-20 mol%).

-

Reflux the reaction mixture and monitor its progress by TLC.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the resulting residue by recrystallization or column chromatography to obtain the desired 6-oxo-5,6-dihydrodibenzo[b,h][1][4]naphthyridine-11-carboxamide.

-

Characterization of Dihydro-naphthyridinones

The structural elucidation of the synthesized dihydro-naphthyridinones is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized compounds.

-

¹H NMR: The proton spectra will show characteristic signals for the aromatic and aliphatic protons. For 3,4-dihydro-1,8-naphthyridin-2(1H)-ones, two triplet signals corresponding to the adjacent methylene groups in the dihydropyridinone ring are typically observed around δ 2.5-3.5 ppm.[6]

-

¹³C NMR: The carbon spectra will confirm the number of unique carbon atoms and their chemical environment. The carbonyl carbon of the lactam typically appears in the range of δ 160-175 ppm.[6]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecules by providing a highly accurate mass measurement of the molecular ion.

References

-

Fadel, S., Hajbi, Y., Khouili, M., Lazar, S., Suzenet, F., & Guillaumet, G. (2014). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Beilstein Journal of Organic Chemistry, 10, 282–286. [Link]

-

Feng, B., Lu, L., Li, C., & Wang, X. (2016). Iodine-catalyzed synthesis of dibenzo[b,h][1][4]naphthyridine-11-carboxamides via a domino reaction involving double elimination of hydrogen bromide. Organic & Biomolecular Chemistry, 14(10), 2774–2779. [Link]

-

Fadel, S., Hajbi, Y., Khouili, M., Lazar, S., Suzenet, F., & Guillaumet, G. (2014). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels-Alder reactions. Beilstein Journal of Organic Chemistry, 10, 282-6. [Link]

-

Fadel, S., Hajbi, Y., Khouili, M., Lazar, S., Suzenet, F., & Guillaumet, G. (2014). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels-Alder reactions. PubMed, 24605148. [Link]

-

Fadel, S., et al. (2014). Supporting Information for: Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Beilstein Journal of Organic Chemistry. [Link]

-

Reddy, T. R., Sridharan, V., & Menéndez, J. C. (2016). Synthesis of 5,6-Dihydrodibenzo[b,h][1][4]naphthyridines via Copper Bromide Catalyzed Intramolecular [4 + 2] Hetero-Diels-Alder Reactions. The Journal of Organic Chemistry, 81(3), 1116–1124. [Link]

-

Amanote Research. (n.d.). 4Amino-7,8-Dihydro-1,6-Naphthyridin-5(6H)ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors: Structural Biology and StructureActivity Relationships. Retrieved from [Link]

-

Reddy, T. R., Sridharan, V., & Menéndez, J. C. (2016). Synthesis of 5,6-Dihydrodibenzo[b,h][1][4]naphthyridines via Copper Bromide-Catalyzed Intramolecular [4+2] Hetero-Diels-Alder Reactions. ResearchGate. [Link]

Sources

- 1. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. (PDF) Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1 H )-ones via microwave-activated inverse electron-demand Diels–Alder reactions [academia.edu]

- 6. beilstein-journals.org [beilstein-journals.org]

Microwave-Assisted Synthesis of 7,8-Dihydro-1,7-naphthyridin-6(5H)-one

[1]

Part 1: Introduction & Core Directive

Topic: Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.

Executive Summary

The 1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for phosphodiesterase 4 (PDE4) inhibitors, antitumor agents, and kinase inhibitors. However, the synthesis of the 7,8-dihydro-1,7-naphthyridin-6(5H)-one subclass via conventional thermal heating is often plagued by prolonged reaction times (24–48 hours), harsh conditions (high boiling solvents like Dowtherm A), and poor regioselectivity (yielding mixtures of 1,5- and 1,7-isomers).